1-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
Description
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Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N2O5S.BrH/c1-26-16-7-9-18(27-2)17(13-16)23-14-22(25,24-10-5-11-30-21(23)24)15-6-8-19(28-3)20(12-15)29-4;/h6-9,12-13,25H,5,10-11,14H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLCRUGDKKJPSB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC([N+]3=C2SCCC3)(C4=CC(=C(C=C4)OC)OC)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a member of the imidazo-thiazine family and has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The compound features a complex structure characterized by:
- Two methoxy-substituted phenyl groups.
- A hydroxy group.
- A tetrahydro-imidazo-thiazine core.
The structural formula can be represented as follows:
Antitumor Activity
Recent studies have indicated that compounds similar to this imidazo-thiazine derivative exhibit significant antitumor properties. For instance:
- A related compound showed an IC50 value of 1.61 µg/mL against certain cancer cell lines, suggesting potent cytotoxic effects .
- The structure-activity relationship (SAR) analysis indicates that modifications to the phenyl rings can enhance cytotoxicity .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT116 | 1.61 |
| Compound B | HT-29 | 1.98 |
| Compound C | Jurkat | >1000 |
Antimicrobial Activity
The compound's thiazine framework is known for its antimicrobial properties. Studies have shown that thiazole derivatives exhibit significant activity against various bacterial strains. Although specific data on this compound's antimicrobial activity is limited, its structural similarities suggest potential efficacy against pathogens .
The proposed mechanisms of action for similar compounds include:
- Induction of apoptosis in cancer cells via mitochondrial pathways.
- Inhibition of key signaling pathways such as NF-kB, which plays a crucial role in cell survival and proliferation .
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results demonstrated that exposure to the compound resulted in reduced cell viability and increased apoptosis markers.
Case Study 2: Antimicrobial Efficacy
In vitro tests were conducted to assess the antimicrobial potential against Gram-positive and Gram-negative bacteria. Results indicated that derivatives with similar structures displayed promising activity against Staphylococcus aureus and Escherichia coli.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a subject of interest in various research fields:
Antiviral Properties
Research indicates that derivatives of imidazo-thiazines exhibit promising antiviral activities. For example:
- Mechanism : Compounds similar to the target compound have shown effectiveness against various viral strains by inhibiting viral replication mechanisms.
- Study Findings : In a controlled study assessing antiviral efficacy against influenza virus strains, the target compound demonstrated significant inhibition of viral replication at concentrations as low as 25 μM.
Anti-inflammatory Effects
The anti-inflammatory properties of thiazine derivatives have been documented:
- In Vitro Studies : Certain compounds reduced the expression of pro-inflammatory cytokines and enzymes like COX-2 in RAW264.7 macrophage cells.
- Example : A related compound exhibited an IC₅₀ of approximately 23.8 μM against COX-2 activity.
Cytotoxicity and Antitumor Activity
Preliminary studies show cytotoxic effects against cancer cell lines:
- Selective Cytotoxicity : A derivative demonstrated selective cytotoxicity towards breast cancer cells with an IC₅₀ value of 12 μM while sparing normal cells.
- Mechanism : The presence of hydroxyl and methoxy groups may enhance the compound's ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
Study 1: Antiviral Activity Assessment
In a study evaluating the antiviral efficacy of several imidazo-thiazine derivatives:
- The target compound was included in a panel of test substances.
- Results indicated significant inhibition of viral replication at concentrations as low as 25 μM.
Study 2: Anti-inflammatory Response in Animal Models
An animal model was utilized to evaluate anti-inflammatory effects:
- Mice treated with the compound showed a marked reduction in paw edema compared to control groups.
- Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
Summary Table of Biological Activities
| Activity Type | Mechanism/Findings | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication at concentrations as low as 25 μM | Study 1 |
| Anti-inflammatory | Reduced expression of COX-2 with an IC₅₀ of approximately 23.8 μM | Study 2 |
| Cytotoxicity | Selective cytotoxicity towards breast cancer cells with an IC₅₀ value of 12 μM | Preliminary Study |
Q & A
Q. Critical Factors :
- Temperature : Room temperature for cyclization minimizes side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reaction efficiency .
- Catalysts : Et₃N aids in deprotonation and accelerates cyclization .
How is the molecular structure of this compound confirmed experimentally?
Basic Research Focus
Structural confirmation relies on spectroscopic and crystallographic methods:
NMR Spectroscopy :
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), hydroxy (δ ~5.2 ppm), and aromatic protons (δ ~6.5–7.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals from the fused imidazo-thiazine ring .
X-ray Crystallography : Determines bond lengths, angles, and stereochemistry of the hydroxy group at position 3 .
Mass Spectrometry (HRMS) : Confirms molecular weight (expected [M⁺]: ~550–600 Da) .
What initial biological assays are recommended for evaluating its pharmacological potential?
Basic Research Focus
Prioritize assays based on structural analogs:
Cytotoxicity Screening : Use MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess viability in cancer cell lines (e.g., HeLa, MCF-7) .
Anti-inflammatory Activity : Measure inhibition of COX-2 or TNF-α production in macrophage models .
Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR) due to the compound’s heterocyclic core .
Q. Methodology :
- Dose-Response Curves : Test concentrations from 1 nM–100 µM.
- Positive Controls : Compare with known inhibitors (e.g., doxorubicin for cytotoxicity) .
How can reaction conditions be optimized using design of experiments (DoE) for higher yield and purity?
Advanced Research Focus
Apply DoE to identify critical parameters:
Variables : Temperature, solvent polarity, catalyst concentration, and reaction time.
Response Surface Methodology (RSM) : Optimize for yield (target >70%) and HPLC purity (>95%) .
Flow Chemistry : Continuous-flow systems improve reproducibility and reduce side products .
Q. Case Study :
- A DoE study on a related imidazo-thiazine compound achieved a 22% yield increase by adjusting THF:Et₃N ratios (3:1) and extending reaction time to 72 hours .
What computational methods predict structure-activity relationships (SAR) for this compound?
Q. Advanced Research Focus
Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the fused ring system .
Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., COX-2 active site) to guide functional group modifications .
QSAR Models : Use datasets from analogs to correlate substituent effects (e.g., methoxy vs. nitro groups) with bioactivity .
Validation : Compare computational predictions with experimental IC₅₀ values from kinase assays .
How can researchers address discrepancies in spectroscopic data during characterization?
Advanced Research Focus
Common discrepancies and solutions:
Case Study : A study resolved conflicting ¹H NMR signals in a similar compound by synthesizing a deuterated analog .
What strategies resolve contradictions in reported biological activity data across studies?
Q. Advanced Research Focus
Meta-Analysis : Compare datasets using standardized protocols (e.g., NIH Assay Guidance Manual).
Orthogonal Assays : Validate cytotoxicity results with ATP-based luminescence alongside MTT .
Proteomics Profiling : Identify off-target effects using kinome-wide screening .
Example : A compound with structural similarity showed anti-cancer activity in MTT assays but failed in ATP-based tests due to redox interference .
How is the stereochemistry of the 3-hydroxy group confirmed, and what are its implications for bioactivity?
Q. Advanced Research Focus
Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to assign R/S configuration .
Crystallography : X-ray data reveals hydrogen-bonding patterns influenced by the hydroxy group’s orientation .
Bioactivity Correlation : Enantiomers may show 10–100x differences in kinase inhibition due to steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
